

The Multifaceted Biological Landscape of 1-(2-Cyclohexylethyl)piperazine Derivatives: A Technical Overview

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Compound of Interest

Compound Name: 1-(2-Cyclohexylethyl)piperazine

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GÖTTINGEN, Germany – November 2, 2025 – The **1-(2-Cyclohexylethyl)piperazine** scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, pharmacological properties, and mechanisms of action of these compounds, tailored for researchers, scientists, and professionals in drug development. The document synthesizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways to facilitate a comprehensive understanding of this important class of molecules.

The piperazine ring is a versatile building block in the design of new therapeutic agents due to its ability to be readily modified to modulate pharmacological activity.^[1] Many drugs containing a piperazine moiety are used to treat a variety of conditions.^[2] The introduction of a 2-cyclohexylethyl group at the N1 position has led to the discovery of compounds with significant analgesic, anticancer, and other pharmacological effects.

Analgesic Properties

One of the earliest and most notable activities associated with this class of compounds is their potent analgesic effect. The prototypical compound, (+/-)-1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine (MT-45), has demonstrated analgesic activity comparable to that of morphine.^[3] Further studies on its enantiomers revealed that the S(+)-isomer is significantly more potent

than the R(-)-isomer, suggesting a specific stereochemical requirement for its analgesic action. [3] These findings indicate that the mode of action for MT-45 and its related compounds may differ from that of traditional opioids, presenting a promising avenue for the development of novel pain therapeutics with potentially fewer side effects. [3]

Anticancer Activity

More recently, derivatives of 1-(2-aryl-2-adamantyl)piperazine, which share a similar structural motif with the **1-(2-cyclohexylethyl)piperazine** core, have been investigated for their anticancer properties. [4][5][6] These compounds have shown promising in vitro anti-proliferative activity against various human cancer cell lines, with particular efficacy against melanoma. [4][5][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 1-(2-aryl-2-adamantyl)piperazine derivatives.

Compound	Cancer Cell Line	GI ₅₀ (μM)	TGI (μM)	LC ₅₀ (μM)	Reference
6	SK-MEL-28 (Melanoma)	5.2	11.5	25.1	[4]
MDA-MB-435 (Melanoma)	4.8	10.2	22.4	[4]	
MDA-MB-231 (Breast)	6.1	13.8	30.2	[4]	
AsPC-1 (Pancreatic)	7.5	16.2	>50	[4]	
BxPC-3 (Pancreatic)	8.1	17.5	>50	[4]	
7	SK-MEL-28 (Melanoma)	3.1	7.8	15.6	[4]
MDA-MB-435 (Melanoma)	2.9	6.5	13.2	[4]	
MDA-MB-231 (Breast)	4.2	9.1	18.5	[4]	
AsPC-1 (Pancreatic)	5.8	12.4	28.9	[4]	
BxPC-3 (Pancreatic)	6.3	14.1	33.7	[4]	

GI₅₀: 50% growth inhibition; TGI: Total growth inhibition; LC₅₀: 50% lethal concentration.

Other Pharmacological Activities

Beyond analgesia and cancer, the broader class of piperazine derivatives has been explored for a multitude of therapeutic applications, including antimicrobial and antifungal,[7] radioprotective,[8] and various central nervous system activities such as antipsychotic, antidepressant, and anxiolytic effects.[9] While these studies do not always focus specifically

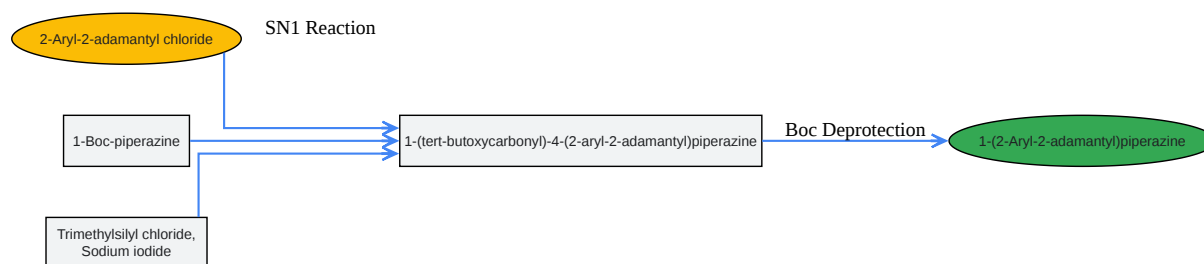
on the **1-(2-cyclohexylethyl)piperazine** core, they highlight the vast therapeutic potential of the piperazine scaffold.

Experimental Protocols

A fundamental aspect of drug discovery is the reproducibility of experimental findings. Below are detailed methodologies for key experiments cited in the literature concerning **1-(2-cyclohexylethyl)piperazine** and related derivatives.

Synthesis of 1-(2-Aryl-2-adamantyl)piperazine Derivatives

A general synthetic route to these compounds involves the reaction of 2-aryl-2-adamantyl chlorides with an excess of 1-Boc-piperazine in a nucleophilic substitution (SN1) reaction.^[4] The resulting tert-butoxycarbonyl (Boc) protected intermediate is then deprotected using trimethylsilyl chloride and sodium iodide to yield the final piperazine derivative.^[4]



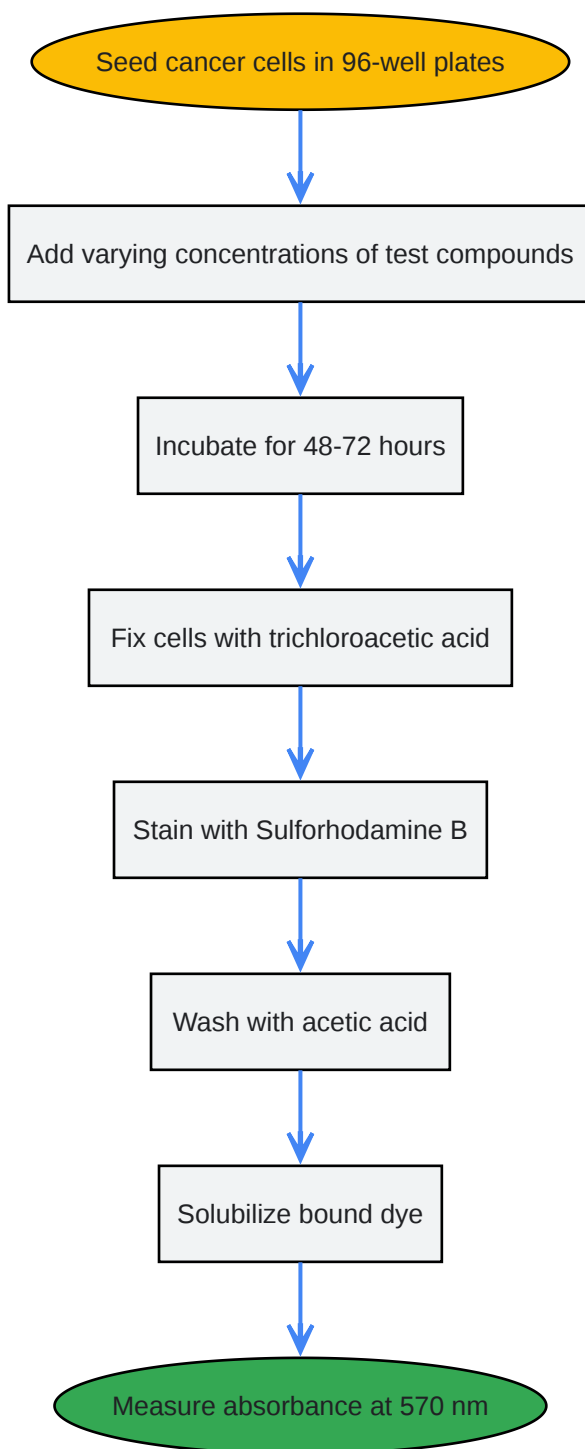
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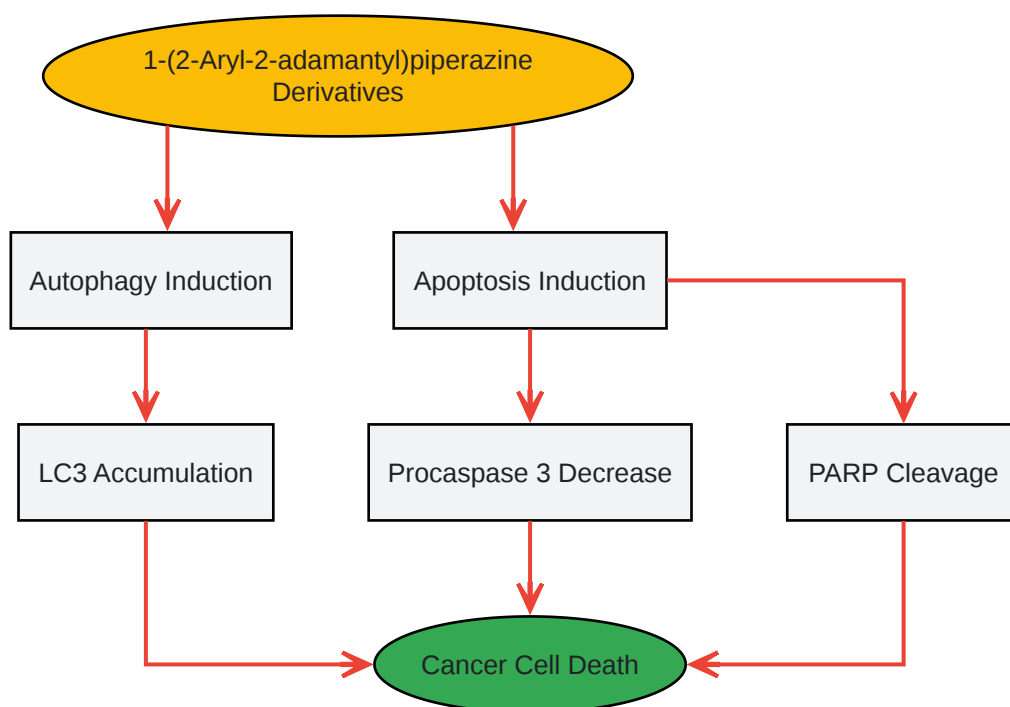
Synthesis of 1-(2-Aryl-2-adamantyl)piperazine Derivatives.

In Vitro Anticancer Activity Assays

The anti-proliferative effects of the adamantylpiperazine derivatives were evaluated using the Sulforhodamine B (SRB) assay.^[6] This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass. Human cancer cell lines are seeded in

96-well plates and exposed to various concentrations of the test compounds for a specified period. Following incubation, cells are fixed, stained with SRB, and the absorbance is measured to determine cell viability.[6]





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